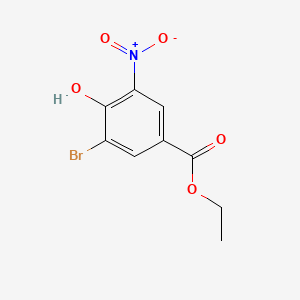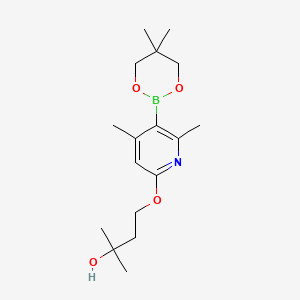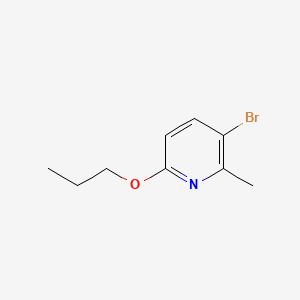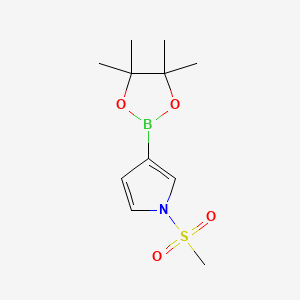
Dimethyl 2-(aminomethyl)benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(aminomethyl)benzylphosphonate is an organophosphorus compound with the molecular formula C10H16NO3P It is characterized by the presence of a phosphonate group attached to a benzyl ring, which is further substituted with an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 2-(aminomethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. . The reaction conditions often include microwave irradiation to achieve high yields in a short time.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, alternative methods such as copper-catalyzed reactions with diaryliodonium salts have been explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-(aminomethyl)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzylphosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(aminomethyl)benzylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-(aminomethyl)benzylphosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound’s phosphonate group plays a crucial role in its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(aminomethyl)benzylphosphonate can be compared with other similar compounds such as:
Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Aminomethylphosphonic acid: Lacks the benzyl group, resulting in different reactivity and applications.
Benzylphosphonic acid: Similar but without the aminomethyl substitution, affecting its biological activity and binding properties.
Uniqueness: this compound is unique due to its combination of a benzyl ring, aminomethyl group, and phosphonate moiety, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
[2-(dimethoxyphosphorylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMRJUTAAZYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
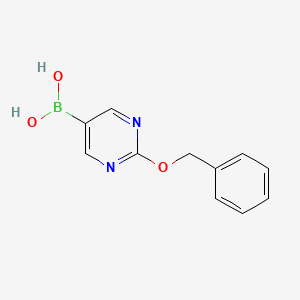
![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)
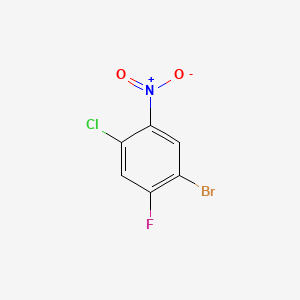

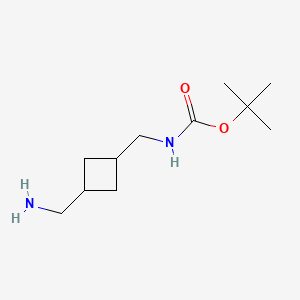

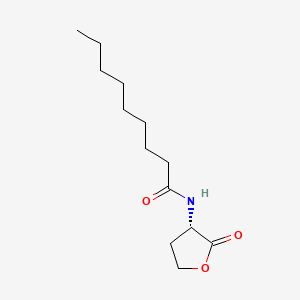
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

